molecular formula C9H9NO5 B1313509 Methyl 2-methoxy-4-nitrobenzoate CAS No. 39106-79-1

Methyl 2-methoxy-4-nitrobenzoate

Cat. No. B1313509
CAS RN: 39106-79-1
M. Wt: 211.17 g/mol
InChI Key: TVOXZWILIMTOIT-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-nitrobenzoate is a chemical compound with the molecular formula C9H9NO5 . It has a molecular weight of 211.171 Da . The compound is also known by other names such as Benzoic acid, 5-methoxy-4-nitro-, methyl ester .


Molecular Structure Analysis

The molecular structure of Methyl 2-methoxy-4-nitrobenzoate consists of a benzoate core with methoxy (OCH3) and nitro (NO2) functional groups attached to the benzene ring . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

Methyl 2-methoxy-4-nitrobenzoate has a molecular weight of 211.171 Da . It has a density of 1.294g/cm3 and a boiling point of 350.745ºC at 760 mmHg . The compound is also associated with a flash point of 168.345ºC .

Scientific Research Applications

Solvolysis in Organic Chemistry

  • Methyl 2-methoxy-4-nitrobenzoate has been studied in the context of solvolysis, a fundamental reaction in organic chemistry. Research has shown that the methoxy group in this compound does not assist the ionization of the ester during solvolysis, indicating its electron-withdrawing inductive effect (Jursic, Ladika, & Sunko, 1986).

Photostabilization and Singlet Oxygen Quenching

  • This compound has been included in studies on the generation and quenching of singlet molecular oxygen, particularly in relation to its use as a photostabilizer. It has been shown to produce singlet molecular oxygen with a significant quantum yield in certain conditions, demonstrating its potential in photostabilization applications (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).

Synthetic Applications in Dye Production

  • It has also been used in the synthesis of novel compounds, such as N-(Amino-methoxybenzoyl) melamines, which have applications in the synthesis of dyes. This demonstrates the compound's role in the development of new materials and its importance in industrial chemistry (Kitajima, Kadoya, Maeda, & Oshima, 1970).

Pharmaceutical Research

Environmental Chemistry and Biodegradation

  • This compound has also been a subject of study in environmental chemistry, particularly in the context of biodegradation of nitroaromatic compounds. Research indicates the potential of certain microbial strains to degrade derivatives of Methyl 2-methoxy-4-nitrobenzoate, which is significant for environmental remediation efforts (Haigler & Spain, 1993).

Liquid Crystal Research

  • In the field of materials science, research on liquid crystals has included derivatives of Methyl 2-methoxy-4-nitrobenzoate to understand their thermal properties and potential applications in display technologies (Takenaka & Teshima, 1994).

Safety And Hazards

When handling Methyl 2-methoxy-4-nitrobenzoate, it is advised to avoid breathing vapors, mist, or gas. Contact with skin, eyes, or clothing should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact with skin or eyes, immediate medical attention may be required .

properties

IUPAC Name

methyl 2-methoxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-5-6(10(12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOXZWILIMTOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445039
Record name Methyl 2-methoxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-4-nitrobenzoate

CAS RN

39106-79-1
Record name Methyl 2-methoxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

788 mg (4 mmol) of 2-hydroxy-4-nitro-benzoic acid methyl ester is mixed in 20 ml of absolute dimethylformamide with 177 mg of sodium hydride (60%; 4.4 mmol), and it is heated for 1 hour to 50° C. After cooling to room temperature, it is mixed with 625 mg (4.4 mmol) of methyl iodide and heated for 4 hours to a bath temperature of 80° C. After concentration by evaporation, it is taken up in 50 ml of water and extracted three times with 25 ml each of ethyl acetate. The ethyl acetate phase is washed with water, dried, filtered and concentrated by evaporation. The residue is chromatographed on 5 g of Isolute SI. (50 μm) with a gradient from cyclohexane to cyclohexane:ethyl acetate=80:20 as an eluant, and 400 mg (47% of theory) of 2-methoxy-4-nitro-benzoic acid methyl ester is obtained as an oil.
Quantity
788 mg
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177 mg
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20 mL
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625 mg
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Synthesis routes and methods II

Procedure details

In a manner analogous to the preparation of N2,N4-bis[4-(2-methyl-1,2,3,4-tetrazol-5-yl)methyleneoxyphenyl]-5-fluoro-2,4-pyrimidinediamine, 2-methoxy-4-nitrobenzoic acid (1 g, 5 mmol), potassium carbonate (1.4 g, 10 mmol) and iodomethane (0.47 mL, 7.5 mmol) gave methyl 2-methoxy-4-nitrobenzoate (820 mg, 77%) as a white solid.
[Compound]
Name
N2,N4-bis[4-(2-methyl-1,2,3,4-tetrazol-5-yl)methyleneoxyphenyl]-5-fluoro-2,4-pyrimidinediamine
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0 (± 1) mol
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reactant
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1 g
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reactant
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1.4 g
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reactant
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0.47 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RO Clinton, UJ Salvador, SC Laskowski… - Journal of the …, 1952 - ACS Publications
… (0.78 mole) of methyl 2-methoxy-4-nitrobenzoate, 247 g. (2.3 moles, anhydrous basis) of sodium carbonate, 1600 ml. of water and 1600 ml. …
Number of citations: 20 pubs.acs.org
TJ Broxton, MJ McLeish - Australian Journal of Chemistry, 1983 - CSIRO Publishing
… reactions on treatment with MeO-/MeOH.lg Gc-ms analyses of the reaction products from compound (le) showed a trace of benzyne based products (methyl 2-methoxy-4-nitrobenzoate …
Number of citations: 2 www.publish.csiro.au

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